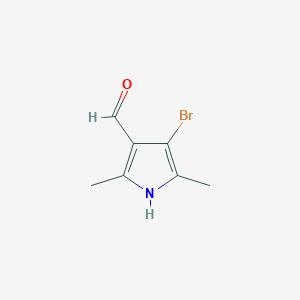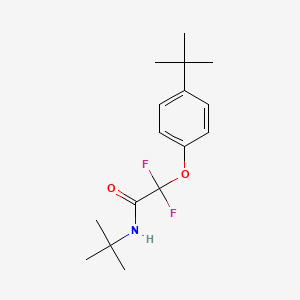
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide” is an organic compound containing functional groups such as amide and ether. The “tert-butyl” groups suggest that it’s a derivative of butane, where one or more hydrogen atoms have been replaced by other groups .
Molecular Structure Analysis
The molecular structure would likely show the connectivity of the atoms and the presence of the amide, ether, and tert-butyl functional groups. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .Applications De Recherche Scientifique
Derivatization for Endocrine Disruptor Analysis
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide has been applied in the analysis of endocrine disruptors. A study used a derivative, N-methyl-N-(tert.-butyldimethyltrifluoroacetamide), for gas chromatographic determination of various hydroxyl-group containing endocrine disruptors. This methodology facilitated the sensitive determination of compounds like bisphenol-A and certain hormones in surface water samples (Mol, Sunarto, & Steijger, 2000).
Nucleoside Base Protection in Oligonucleotide Synthesis
This compound has also been utilized in the field of nucleotide synthesis. Specifically, tert-butylphenoxyacetyl, a similar compound, was used for protecting nucleoside bases during oligonucleotide synthesis. This protection facilitated the removal under mild conditions, thereby reducing depurination and chain degradation in synthetic RNA (Sinha et al., 1993).
Fluorinated Amino Acids in Peptide Research
In peptide research, perfluoro-tert-butyl hydroxyproline variants were synthesized, demonstrating distinct conformational preferences beneficial in probes and medicinal chemistry. This synthesis involved incorporating a perfluoro-tert-butyl group, suggesting the utility of similar tert-butylphenoxy compounds in enhancing peptide research (Tressler & Zondlo, 2014).
Enzyme Inhibition in Medicinal Chemistry
A study on α,α-difluoro-β-aminodeoxystatine-containing renin inhibitory peptides used sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates as intermediates. These compounds, bearing structural resemblance to this compound, were crucial in developing enzyme inhibitors (Thaisrivongs et al., 1987).
Chemoselective Acetylation
In the synthesis of antimalarial drugs, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was investigated using Novozym 435 as a catalyst. This highlights the potential for similar tert-butylphenoxy compounds in optimizing chemical reactions for drug development (Magadum & Yadav, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2/c1-14(2,3)11-7-9-12(10-8-11)21-16(17,18)13(20)19-15(4,5)6/h7-10H,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSWPFVIIWBHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC(C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

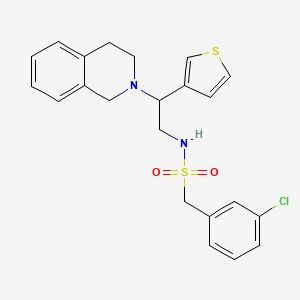
![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)


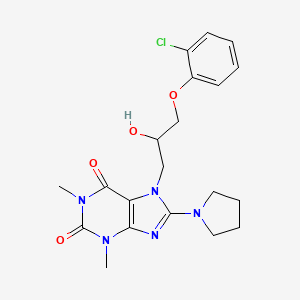
![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)
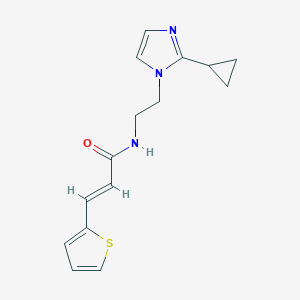



![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)


